molecular formula C8H3BrF3IN2 B13844603 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole

5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole

Katalognummer: B13844603
Molekulargewicht: 390.93 g/mol
InChI-Schlüssel: YOEFJNLQHPQKAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative featuring bromo, iodo, and trifluoromethyl substituents at positions 5, 3, and 7, respectively. Its molecular formula is C₈H₄BrF₃IN₂, with a molecular weight of 439.93 g/mol.

Eigenschaften

Molekularformel

C8H3BrF3IN2

Molekulargewicht

390.93 g/mol

IUPAC-Name

5-bromo-3-iodo-7-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H3BrF3IN2/c9-3-1-4-6(14-15-7(4)13)5(2-3)8(10,11)12/h1-2H,(H,14,15)

InChI-Schlüssel

YOEFJNLQHPQKAS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=NNC(=C21)I)C(F)(F)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Indazole Core

  • Methyl Grignard Addition: The starting aldehyde is reacted with a methyl Grignard reagent under nitrogen atmosphere to form the corresponding secondary alcohol intermediate.
  • Oxidation: The alcohol is then oxidized using manganese dioxide to yield a ketone intermediate.
  • Cyclization: The ketone is treated with hydrazine hydrate to induce ring closure, forming the 1H-indazole ring system with the trifluoromethyl and bromine substituents in place.

This sequence is reported to have high selectivity, operational simplicity, and good yields, making it efficient for synthesizing 3-methyl-4-bromo-7-(trifluoromethyl)-1H-indazole, a close analogue to the target compound.

Iodination at the 3-Position

  • Selective iodination is achieved using iodine reagents such as N-iodosuccinimide (NIS) or molecular iodine under controlled conditions.
  • The iodination is typically performed on an intermediate indazole or pre-indazole compound to install the iodine at the 3-position without disturbing other substituents.

Palladium-Catalyzed Coupling Reactions

  • Sonogashira or Suzuki coupling reactions are employed to introduce alkynyl or aryl groups at specific positions if further functionalization is needed.
  • For example, 5-bromo-7-iodo-1H-indazole derivatives have been subjected to palladium(0)-catalyzed cross-couplings in 1,2-dimethoxyethane and water with sodium carbonate as base at 90 °C for 15 hours, yielding functionalized indazoles in about 70% yield.

Cyclization and Ring-Closing Reactions

  • Cyclization to form the indazole ring often uses potassium tert-butoxide in solvents like N-methylpyrrolidone (NMP) under nitrogen atmosphere.
  • Heating at 60 °C for 2 hours typically facilitates ring closure, followed by workup and purification via silica gel chromatography.
  • This method provides moderate to high yields (around 75-80%) and is suitable for scale-up.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Methyl Grignard addition Methylmagnesium bromide, nitrogen atmosphere High Formation of secondary alcohol intermediate
Oxidation Manganese dioxide High Conversion to ketone intermediate
Cyclization with hydrazine Hydrazine hydrate, reflux Moderate Ring closure to 1H-indazole core; avoids hydrazine reflux in some improved methods
Iodination N-iodosuccinimide or I2 Moderate Selective iodination at 3-position
Palladium-catalyzed coupling Pd(PPh3)4, Na2CO3, DME/H2O, 90 °C, 15 h ~70 Functionalization of halogenated indazole derivatives
Cyclization with base Potassium tert-butoxide, NMP, 60 °C, 2 h 75-80 Ring closing with good yield and scalability

Mechanistic Insights and Optimization

  • Silver(I)-mediated intramolecular oxidative C–H amination has been reported as an efficient method for synthesizing 1H-indazoles with trifluoromethyl groups, proceeding via outer-sphere electron transfer. This method offers an alternative to traditional hydrazine-based cyclizations.
  • Avoiding hydrazine hydrate reflux improves safety and yield, as hydrazine decomposition poses hazards and reduces efficiency.
  • Use of mild iodination reagents like NIS ensures selective halogenation without overreaction or side products.
  • Sonogashira coupling requires careful control of temperature and catalyst loading to optimize yields and minimize by-products.

Summary of Preparation Methodology for 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole

The preparation of this compound is best approached by:

  • Starting from a suitably substituted benzaldehyde with bromine and trifluoromethyl groups.
  • Performing nucleophilic addition with methyl Grignard reagent.
  • Oxidizing to ketone and cyclizing with hydrazine hydrate or via silver(I)-mediated oxidative amination to form the indazole ring.
  • Selective iodination at the 3-position using mild iodine reagents.
  • Optional palladium-catalyzed coupling for further functionalization.
  • Purification by chromatography to obtain the target compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms in 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole core.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development : The compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against specific targets. Notably, it has been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.

Case Study : A study on A549 lung cancer cells demonstrated that treatment with 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3, indicating its potential as an anticancer drug.

Antimicrobial Activity : The compound has also shown promising antibacterial properties. In vitro studies indicated effective inhibition against Staphylococcus aureus at concentrations lower than those required for conventional antibiotics, highlighting its potential use in treating bacterial infections.

Biological Studies

Mechanism of Action : Research indicates that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets. The bromine and iodine atoms may participate in halogen bonding, influencing binding affinity and specificity towards enzymes and receptors .

Enzyme Inhibition Studies : Investigations into the interactions of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole with various biological targets have revealed insights into its mechanism of action. For instance, it has been studied as an inhibitor of specific kinases involved in cancer progression, showcasing its potential as a targeted therapy .

Material Science

In addition to its medicinal applications, 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole is being explored for its utility in material science. Its unique electronic properties make it suitable for developing advanced materials with specific optical and electronic characteristics.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and selectivity. The pathways involved in its action include inhibition of specific enzymes and modulation of signaling pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomerism

The compound’s key structural analogs differ in substituent positions or halogen composition. A detailed comparison is provided below:

Compound Name Molecular Formula Substituent Positions Key Features Reference CAS/ID
5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole C₈H₄BrF₃IN₂ Br (5), I (3), CF₃ (7) Unique iodine substitution at position 3; high potential for functionalization. N/A (Target Compound)
3-Bromo-7-iodo-5-(trifluoromethyl)-1H-indazole C₈H₄BrF₃IN₂ Br (3), I (7), CF₃ (5) Positional isomer with swapped Br/I; altered electronic properties. Described in
5-Bromo-7-(trifluoromethyl)-1H-indazole C₈H₄BrF₃N₂ Br (5), CF₃ (7) Lacks iodine; simpler structure with lower molecular weight (268.03 g/mol). CAS 1374258-43-1
4-Bromo-7-(trifluoromethyl)-1H-indazole C₈H₄BrF₃N₂ Br (4), CF₃ (7) Bromine at position 4; impacts aromatic ring reactivity. BD269162
5-Bromo-4,7-difluoro-1H-indazole C₇H₃BrF₂N₂ Br (5), F (4,7) Fluorine substituents enhance metabolic stability; lacks CF₃ group. CAS 1427396-09-5

Physicochemical Properties

  • ¹H-NMR : δ 7.95 (s, 1H, ArH), 7.88 (d, 1H, ArH) .
  • ¹³C-NMR : δ 125.6 (CF₃-substituted carbon), 138.8 (aromatic carbons) . These shifts suggest that the trifluoromethyl group and halogens significantly deshield adjacent protons and carbons.

Biologische Aktivität

5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom at the 5-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 7-position. This combination of halogens enhances its chemical stability and reactivity, making it an important compound in medicinal chemistry and biological research.

The molecular formula of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole is C8H4BrF3N2C_8H_4BrF_3N_2, with a molecular weight of approximately 322.93 g/mol. The presence of the trifluoromethyl group significantly influences its electronic properties, which can affect its interactions with biological targets.

Anticancer Activity

Research indicates that 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole exhibits anticancer properties . For instance, studies have shown that compounds within the indazole class can inhibit cell proliferation in various cancer cell lines. The specific IC50 values for related compounds suggest that modifications to the indazole structure can enhance anticancer activity.

CompoundTargetIC50 (nM)Reference
5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazoleFGFR1< 50
5-Bromo-1H-indazoleCDK21600
3-Iodo-5-azaindoleCdc7> 1000

Antimicrobial Activity

Additionally, this compound has been studied for its antimicrobial properties . Indazoles are often evaluated for their ability to inhibit bacterial growth and have shown promise in both in vitro and in vivo studies. The presence of halogens can enhance membrane permeability, potentially increasing antimicrobial efficacy.

Case Studies

Several case studies highlight the biological activity of similar indazole derivatives:

  • Study on FGFR Inhibition : A derivative structurally similar to 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole demonstrated significant inhibition against fibroblast growth factor receptors (FGFRs) with IC50 values below 50 nM, indicating strong potential as an anticancer agent targeting specific kinases involved in tumor growth .
  • Kinase Selectivity : Research on azaindole derivatives, which share structural similarities, found that modifications can lead to selective inhibitors for various kinases, suggesting that 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole could be tailored for specific therapeutic applications .

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies indicate that the substitution pattern on the indazole ring significantly influences biological activity. Compounds with dual halogenation tend to exhibit enhanced potency compared to their monohalogenated counterparts.

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity and receptor binding affinity
Bromine at position 5Enhanced stability and potential for enzyme inhibition
Iodine at position 3Possible influence on electronic properties affecting binding

Q & A

Q. How should contradictory data on substituent effects (e.g., bromine vs. iodine in SAR) be reconciled?

  • Methodological Answer : Reproduce experiments under standardized conditions (solvent, catalyst loading). Meta-analyses of published datasets (e.g., ChEMBL) identify trends. Advanced QSAR models incorporating steric/electronic parameters (e.g., Hammett constants) resolve discrepancies .

Q. Tables

Key Structural Modifications and Biological Impact
Substituent Position
-----------------------
3-position
7-position
Common Analytical Techniques for Purity Assessment
Technique
--------------------
HPLC-UV
GC-MS
Elemental Analysis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.